2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride
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Overview
Description
2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride is a compound that features a benzoic acid moiety linked to a methylpyrazolyl group via an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride typically involves the reaction of 1-methylpyrazole with a suitable benzoic acid derivative under conditions that facilitate the formation of the aminomethyl linkage. Common reagents used in this synthesis include formaldehyde and hydrochloric acid, which help in the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Shares the pyrazole moiety but differs in the rest of the structure.
4-Amino-1-methylpyrazole: Contains the methylpyrazole group but lacks the benzoic acid moiety.
4-{6-[(dimethylamino)methyl]-2-pyridinyl}benzoic acid: Similar benzoic acid structure but with different substituents.
Uniqueness
2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride is unique due to its specific combination of the benzoic acid and methylpyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14ClN3O2 |
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Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-[[(1-methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12(16)17;/h2-5,7-8,13H,6H2,1H3,(H,16,17);1H |
InChI Key |
KJZGQYJNZORHMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2C(=O)O.Cl |
Origin of Product |
United States |
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